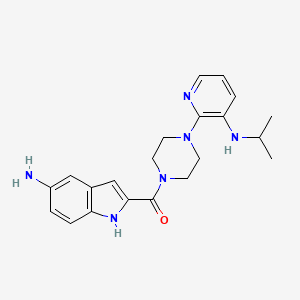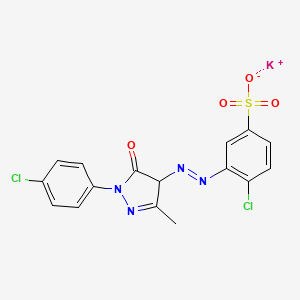
1H,3H-Thiazolo(3,4-a)benzimidazole, 1-(3-methoxyphenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H,3H-Thiazolo(3,4-a)benzimidazole, 1-(3-methoxyphenyl)- is a heterocyclic compound that has garnered significant interest due to its diverse biological and pharmaceutical applications. This compound is part of the benzimidazole family, which is known for its wide range of biological activities, including anticancer, antiviral, and antimicrobial properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1H,3H-Thiazolo(3,4-a)benzimidazole, 1-(3-methoxyphenyl)- can be achieved through various methods. One common approach involves the visible-light-mediated one-pot synthesis. This method uses 1,2-phenylenediamines, aromatic aldehydes, and 2-mercaptoacetic acid under visible light irradiation in aqueous ethanol medium at room temperature. The reaction is facilitated by a simple household 22 W compact fluorescent lamp, which generates C–S and C–N bonds through radical intermediates .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the principles of green chemistry are often applied to minimize environmental impact. This includes using renewable materials and safer reaction media instead of hazardous substances, thereby reducing cost, waste, and product degradation .
Analyse Des Réactions Chimiques
Types of Reactions
1H,3H-Thiazolo(3,4-a)benzimidazole, 1-(3-methoxyphenyl)- undergoes various chemical reactions, including:
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions often involve mild temperatures and pressures to ensure high yields and minimal by-products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or amines. Substitution reactions can introduce various functional groups, enhancing the compound’s biological activity .
Applications De Recherche Scientifique
1H,3H-Thiazolo(3,4-a)benzimidazole, 1-(3-methoxyphenyl)- has numerous scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound exhibits significant biological activities, including antiviral and antimicrobial properties.
Mécanisme D'action
The mechanism of action of 1H,3H-Thiazolo(3,4-a)benzimidazole, 1-(3-methoxyphenyl)- involves its interaction with specific molecular targets. For instance, as an NNRTI, it binds to the reverse transcriptase enzyme of HIV-1, inhibiting its activity and preventing viral replication. This binding occurs at an allosteric site, causing conformational changes that reduce the enzyme’s efficiency .
Comparaison Avec Des Composés Similaires
1H,3H-Thiazolo(3,4-a)benzimidazole, 1-(3-methoxyphenyl)- can be compared with other similar compounds, such as:
1-imino-1H,3H-thiazolo(3,4-α)benzimidazole: This compound is synthesized through intramolecular cyclization and shares similar structural features.
Benzimidazole derivatives: These compounds exhibit a wide range of biological activities and are structurally related to 1H,3H-Thiazolo(3,4-a)benzimidazole.
The uniqueness of 1H,3H-Thiazolo(3,4-a)benzimidazole, 1-(3-methoxyphenyl)- lies in its specific substitution pattern and the resulting biological activities, particularly its efficacy as an NNRTI .
Propriétés
Numéro CAS |
136994-93-9 |
|---|---|
Formule moléculaire |
C16H14N2OS |
Poids moléculaire |
282.4 g/mol |
Nom IUPAC |
1-(3-methoxyphenyl)-1,3-dihydro-[1,3]thiazolo[3,4-a]benzimidazole |
InChI |
InChI=1S/C16H14N2OS/c1-19-12-6-4-5-11(9-12)16-18-14-8-3-2-7-13(14)17-15(18)10-20-16/h2-9,16H,10H2,1H3 |
Clé InChI |
KZLPIHZICDIAQU-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC(=C1)C2N3C(=NC4=CC=CC=C43)CS2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


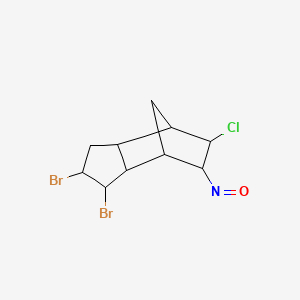
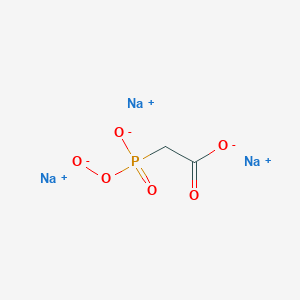


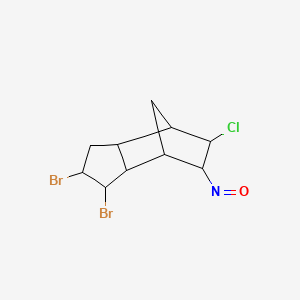



![17-(2,6-Dioxopiperidin-3-yl)-17-azapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B12791370.png)

![1-[3,3-Difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-hydroxy-1,3-diazinan-2-one](/img/structure/B12791404.png)

